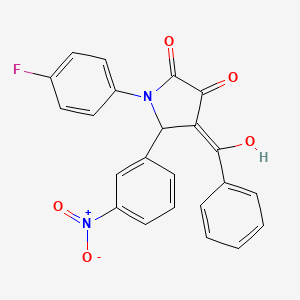![molecular formula C31H21BrN4O8 B11095752 2-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-4-bromophenyl 4-nitrobenzoate](/img/structure/B11095752.png)
2-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-4-bromophenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-({(E)-2-[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-(BENZOYLAMINO)-2-PROPENOYL]HYDRAZONO}METHYL)-4-BROMOPHENYL 4-NITROBENZOATE” is a complex organic compound that features multiple functional groups, including benzodioxole, benzoylamino, hydrazone, bromophenyl, and nitrobenzoate moieties. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups. A possible synthetic route could include:
Formation of the Benzodioxole Moiety: This could be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Benzoylamino Group: This step might involve the reaction of an amine with benzoyl chloride.
Formation of the Hydrazone Linkage: This could be done by reacting a hydrazine derivative with an aldehyde or ketone.
Formation of the Nitrobenzoate Ester: This step might involve the esterification of a nitrobenzoic acid with an alcohol.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: The nitro group could be reduced to an amine under suitable conditions.
Substitution: The bromine atom could be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Products could include quinones or other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound could have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, altering their activity. The benzodioxole moiety could be involved in binding interactions, while the nitrobenzoate group might participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-({(E)-2-[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-(BENZOYLAMINO)-2-PROPENOYL]HYDRAZONO}METHYL)-4-CHLOROPHENYL 4-NITROBENZOATE
- 2-({(E)-2-[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-(BENZOYLAMINO)-2-PROPENOYL]HYDRAZONO}METHYL)-4-FLUOROPHENYL 4-NITROBENZOATE
Uniqueness
The presence of the bromine atom in the compound could confer unique reactivity compared to its chloro or fluoro analogs
Properties
Molecular Formula |
C31H21BrN4O8 |
|---|---|
Molecular Weight |
657.4 g/mol |
IUPAC Name |
[2-[(E)-[[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]hydrazinylidene]methyl]-4-bromophenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C31H21BrN4O8/c32-23-9-13-26(44-31(39)21-7-10-24(11-8-21)36(40)41)22(16-23)17-33-35-30(38)25(34-29(37)20-4-2-1-3-5-20)14-19-6-12-27-28(15-19)43-18-42-27/h1-17H,18H2,(H,34,37)(H,35,38)/b25-14+,33-17+ |
InChI Key |
NSAMCARAYVUIEJ-FHQRAKFASA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])/NC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,3-thiazole-2(5H)-thione](/img/structure/B11095675.png)
![ethyl 4-({6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate](/img/structure/B11095685.png)
![3,4,5-trihydroxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B11095691.png)
![2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-methoxybenzoate](/img/structure/B11095701.png)
![2-[2,4-Dichloro(phenylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B11095710.png)
![4-(decyloxy)-N'-[(E)-(3-iodophenyl)methylidene]benzohydrazide](/img/structure/B11095712.png)
![4-bromo-2-[(Z)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11095713.png)
![Ethyl 1-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-4-phenylpiperidine-4-carboxylate](/img/structure/B11095721.png)
![N-{3-Benzyl-5-[(2,4-dimethyl-phenylcarbamoyl)-methyl]-4-oxo-2-thioxo-imidazolidin-1-yl}-3-fluoro-benzamide](/img/structure/B11095722.png)

![N-(3-benzyl-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide](/img/structure/B11095738.png)
![Tetramethyl 7'-ethoxy-6'-[(4-fluorophenyl)acetyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11095745.png)
![1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(2,4-dichlorophenyl)-2-iminoimidazolidin-4-one](/img/structure/B11095746.png)
![N-[4-({2-[(4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11095753.png)
